RhB's strong fluorescence makes it a valuable tool for labeling and tracking biological materials in scientific experiments. Researchers can attach RhB to molecules of interest, such as proteins or antibodies, and then use fluorescence microscopy to visualize their location and movement within cells or tissues []. This allows for detailed studies of cellular processes and interactions.
Microplastics are tiny plastic fragments that pose a growing environmental concern. RhB can be used to stain microplastics in laboratory experiments, making them easier to identify and track in environmental samples []. This helps scientists understand the fate and transport of microplastics in the environment.
Rhodamine B is a synthetic organic compound classified as a xanthene dye, primarily recognized for its vibrant red to violet coloration. Its chemical formula is C28H31ClN2O, with a molar mass of 479.02 g/mol. The compound exhibits strong fluorescence properties, making it highly useful in various applications including biological staining and water tracing. Rhodamine B is soluble in water and has a characteristic absorption maximum at 554 nm, which contributes to its utility in fluorescence microscopy and other optical applications
The primary mechanism of action for Rhodamine B is its fluorescence. When excited by light at a specific wavelength, the electrons in the molecule become energized. As they return to their ground state, they release energy in the form of light at a longer wavelength, which is visible as fluorescence []. This fluorescence property allows Rhodamine B to be used as a sensitive marker in various applications. For example, it can be used to track the movement of fluids in biological systems or to visualize specific molecules in microscopy [].
The synthesis of Rhodamine B typically involves the condensation of 4-(dimethylamino)benzaldehyde with phthalic anhydride followed by cyclization. This reaction forms a xanthene structure that is subsequently chlorinated to yield Rhodamine B. Various modifications to this basic synthesis route exist, allowing for the production of different derivatives with altered properties
Studies on the interactions of Rhodamine B with various chemical agents have revealed its reactivity under different conditions. For example, its degradation in Fenton reactions indicates that hydroxyl radicals are significant reactive species that facilitate its breakdown. Additionally, research has explored the effects of pH, temperature, and concentration on its stability and degradation rates. Quenching experiments have demonstrated that hydroxyl radicals primarily drive the decolorization process .
Rhodamine B belongs to a larger family of rhodamine dyes, which share structural similarities but differ in their functional groups and properties. Here are some compounds similar to Rhodamine B:
Compound | Fluorescence Color | Solubility |
Purity >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )
Physical Description C.i. food red 15 appears as green crystals or reddish-violet powder. Used as a dye, especially for paper, as a metal chelating reagent, and in drugs and cosmetics.
Green crystals or red-violet powder soluble in water; Dilute solutions are fluorescent. [CAMEO] Green crystals or reddish-violet powder. Color/Form GREEN CRYSTALS OR REDDISH-VIOLET POWDER; WATER SOLN WITH BLUISH-RED COLOR, DIL SOLN STRONGLY FLUORESCENT
LEAFLETS FROM DILUTE HYDROCHLORIC ACID Color Additive Status Array
FDA Color Additive Status for use in DRUG AND COSMETIC Hydrogen Bond Acceptor Count 5
Hydrogen Bond Donor Count 1
Exact Mass 478.2023205 g/mol
Monoisotopic Mass 478.2023205 g/mol
Heavy Atom Count 34
LogP 1.95 (LogP)
Appearance
Solid powder
Melting Point
165.0 °C
Storage
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
UNII
K7G5SCF8IL
Related CAS
14728-79-1
6663-75-8 (acetate) 72561-83-2 (dihydride) 81-88-9 (chloride) GHS Hazard Statements
Aggregated GHS information provided by 2523 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 22 of 2523 companies. For more detailed information, please visit ECHA C&L website; Of the 28 notification(s) provided by 2501 of 2523 companies with hazard statement code(s):; H302 (11.32%): Harmful if swallowed [Warning Acute toxicity, oral]; H318 (99.08%): Causes serious eye damage [Danger Serious eye damage/eye irritation]; H412 (95.8%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. MeSH Pharmacological Classification
Fluorescent Dyes
PictogramsCorrosive;Irritant Other CAS
81-88-9
Absorption Distribution and Excretion
... WAS METABOLIZED SIMILARLY IN DOGS, RATS & RABBITS, AS EVIDENCED BY CHROMATOGRAPHIC ANALYSIS OF THEIR URINE & FECAL EXTRACTS. CMPD WAS EXTENSIVELY ABSORBED FROM GI TRACT: OF 1% GIVEN IN DIET, ONLY 3-5% WAS RECOVERED UNCHANGED IN URINE & FECES.
RHODAMINE B EXHIBITS HIGH PLASMA PROTEIN BINDING. INTENSITY OF DYE COLOR IN PANCREATIC JUICE OF DOGS DECR IN ORDER: BASIC FUCHSINE, ACRIDINE RED, NEW FUCHSINE, RHODAMINE B, PHENOL RED, RHODAMINE 6G. The adsorption equilibrium (as determined by Langmuir's or Freundlich's equations) of microbial suspensions containing Rhodamine B, and melting temperature of Rhodamine B-calf thymus DNA solution were determined. The adsorption constant of dye to cells for Rhodamine B was 6.86 cal/mol (adsorptive affinity in Langmuir's equation) and 2.86 (for the constant K in Freundlich's equation). Melting temperature values for Rhodamine B calf thymus DNA solution increased with dye concentration. Metabolism Metabolites
... DE-ETHYLATED ENZYMATICALLY; 2 OF 3 OBSERVED METABOLITES WERE IDENTIFIED AS N,N'-DIETHYL-3,6-DIAMINOFLUORAN & 3,6-DIAMINOFLUORAN.
Wikipedia
Rhodamine_B
Benzamidine Use Classification
Food Additives -> COLOUR; -> JECFA Functional Classes
Methods of Manufacturing
... IS PRODUCED COMMERCIALLY BY CONDENSING N,N-DIETHYL-3-AMINOPHENOL WITH PHTHALIC ANHYDRIDE, FOLLOWED BY TREATMENT WITH DILUTE HYDROCHLORIC ACID.
Reaction of diethylamine with fluorescin dichloride (3,6-dichlorofluoran) under pressure. General Manufacturing Information
Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(diethylamino)-, chloride (1:1): ACTIVE
... CERTIFIED FOR USE AS COLOR ADDITIVE IN DRUGS & COSMETICS IN USA BY USA FOOD & DRUG ADMIN, CONTAINS @ LEAST 92.0% PURE DYE ... & NOT MORE THAN: 5.0% VOLATILE MATTER, 2.0% SODIUM CHLORIDE & SODIUM SULFATE, 1.0% MIXED OXIDES, 1.0% WATER INSOL MATTER, 0.5% ETHER EXTRACTS, 0.2% DIETHYL-3-AMINOPHENOL ... . /FOR USE AS COLOR ADDITIVE IN DRUGS & COSMETICS IN USA CONTAINS NOT MORE THAN:/ ... 30 MG/KG HEAVY METALS OTHER THAN LEAD & ARSENIC, 20 MG/KG LEAD & 2 MG/KG ARSENIC. ... MUST MEET PRODUCT SPECIFICATIONS AS PROMULGATED BY LAW. ITS USE IN DRUG PRODUCTS FOR INTERNAL USE & IN MOUTHWASHES, DENTIFRICES & PROPRIETARY PRODUCTS IS LIMITED TO MAX TOLERANCE LEVEL OF 0.75 MG IN AMT OF PRODUCT REASONABLY EXPECTED TO BE INGESTED IN ONE DAY. IN LIPSTICKS, MAX AMT OF ALL COLORS USED, INCL RHODAMINE B, IS LIMITED TO MAX OF 6% PURE DYE BY WT OF EACH LIPSTICK. IT MAY BE USED WITHOUT TOLERANCE LEVELS IN OTHER EXTERNALLY APPLIED COSMETICS & DRUGS. For more General Manufacturing Information (Complete) data for RHODAMINE B (7 total), please visit the HSDB record page. Analytic Laboratory Methods
RHODAMINE B WAS ISOLATED FROM SHAMPOOS & IDENTIFIED BY 2-DIMENSIONAL THIN-LAYER CHROMATOGRAPHY & COLUMN CHROMATOGRAPHY ON MICROCRYST CELLULOSE.
Thin-layer chromatography has been used to separate and identify rhodamine B as follows: (1) in the presence of other water soluble fluorescent compounds on silica gel and unmodified cellulose layers with two solvent systems, (2) in the presence of other low polarity dyes using a zigzag development path on silica gel plate, and (3) in the presence of other red food dyes on a polyamide silica gel mixed layer using five solvent systems, with a detection limit of approximately 2 ug. Thin-layer chromatography has also been used to separate rhodamine B and other dyes as part of a method of analysis in which the separated dyes have been: (1) identified by their nuclear magnetic resonance or visible spectra, (2) identified by their absorption or fluorescence spectra and determined fluorimetrically, and (3) identified by color under ultraviolet or ordinary light and determined with a spectrodensitometer. Paper chromatography has been used to separate and identify basic dyes, including rhodamine B, using two solvent systems. A simple HPLC method is described for the detn of Rhodamine B, Erio Acid Red and Automate Red B dyes which are used as tracers in forestry spray formulations. The dye soln were analyzed at 30 deg by reversed phase chromatography on an HP:RP-8, 10 um MOS Hypersil column using a mobile phase of MeOH-H2O at a flow rate of 1.0 ml/min with UV detection. Responses were linear for 0.1-10 ug/ml Rhodamine B and Erio Acid Red, whereas the range was 1.0-10 ug/ml for Automate Red B. The limits of detection were 0.1 ug/ml for Rhodamine B and Erio Acid Red, and 1 ug/ml for Automate Red B. The method was successfully used to quantify Rhodamine B and Erio Acid Red present in two aq formulations of fenitrothion insecticide. However, interference peaks were observed with the oil-based formulation and prevented the quantification of Automate Red B present. Dates
Modify: 2023-08-15
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